molecular formula C15H17N3OS B2647613 methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether CAS No. 338402-37-2

methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether

Cat. No.: B2647613
CAS No.: 338402-37-2
M. Wt: 287.38
InChI Key: UDPOBCMCUAGOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 4: A methyl substituent, influencing steric and electronic properties.
  • Position 7: A 4-methoxyphenyl ether moiety, enhancing lipophilicity and influencing target binding interactions.

This compound is of interest in medicinal chemistry due to the pyrrolo[2,3-d]pyrimidine scaffold’s prevalence in kinase inhibitors and anticancer agents. Its synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution reactions, as seen in analogous compounds .

Properties

IUPAC Name

7-(4-methoxyphenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-13-8-9-18(14(13)17-15(16-10)20-3)11-4-6-12(19-2)7-5-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPOBCMCUAGOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether typically involves multi-step reactions. Starting with a suitable pyrimidine derivative, the process generally includes:

  • Nucleophilic substitution: to introduce the methylsulfanyl group.

  • Cyclization reactions: to form the pyrrolopyrimidine core.

  • Etherification: to attach the phenyl ether moiety.

Conditions often involve the use of strong bases, elevated temperatures, and specific solvents such as dichloromethane or dimethylformamide to facilitate these reactions.

Industrial Production Methods

While lab-scale synthesis is well-documented, industrial production would likely optimize these steps for scale. This can include:

  • Flow chemistry techniques: for continuous synthesis.

  • Catalyst systems: to increase reaction efficiency.

  • Purification methods: like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether exhibits a range of chemical behaviors:

  • Oxidation: : The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or meta-chloroperbenzoic acid.

  • Reduction: : The pyrimidine and pyrrole rings can be selectively reduced under hydrogenation conditions.

  • Substitution Reactions: : The ether and sulfanyl groups can be sites for nucleophilic or electrophilic substitutions. Reagents like alkyl halides or lithium aluminum hydride might be used.

The major products from these reactions vary, but often include oxidized derivatives, reduced forms, or substituted analogs, broadening the utility of the parent compound.

Scientific Research Applications

Overview

Pyrrolopyrimidine derivatives have been extensively studied for their anticancer properties. Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether has shown promise in various studies targeting different cancer cell lines.

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A study demonstrated that certain pyrrolopyrimidine derivatives exhibited significant cytotoxic effects on MCF-7 breast cancer cells. The compound showed an IC50 value of 23.42 µM, indicating its potential as a lead compound for developing MMP-9 inhibitors, which are crucial in cancer metastasis .
  • Mechanism of Action : The mechanism involves inducing apoptosis and increasing reactive oxygen species (ROS) levels in cancer cells. Additionally, it was found to reduce matrix metalloproteinase (MMP)-9 activity significantly at varying concentrations .

Table: Anticancer Activity of Pyrrolopyrimidine Derivatives

Compound NameCell LineIC50 Value (µM)Mechanism of Action
Compound 3MCF-723.42Induces apoptosis; ROS increase; MMP-9 inhibition

Overview

Recent research has indicated that pyrrolopyrimidine derivatives can also serve as effective antihyperglycemic agents.

Case Studies

  • In Vivo Studies : A series of pyrrolopyrimidine compounds were evaluated for their antihyperglycemic activity in animal models. Some derivatives showed efficacy comparable to Glimepiride, a standard antihyperglycemic drug .
  • Structure-Activity Relationship (SAR) : The SAR studies highlighted that specific substitutions on the pyrrolopyrimidine scaffold significantly influenced the antihyperglycemic activity, suggesting that further modifications could enhance efficacy .

Table: Antihyperglycemic Activity of Pyrrolopyrimidine Derivatives

Compound NameActivity TypeComparison DrugEfficacy
VariousAntihyperglycemicGlimepirideEquivalent

Overview

Pyrrolopyrimidines have also been investigated for their anti-inflammatory effects.

Case Studies

  • Synthesis and Evaluation : Research has shown that certain synthesized pyrrolopyrimidines exhibit promising anti-inflammatory activity. These compounds were tested against various inflammatory models, demonstrating significant reductions in inflammation markers .
  • Potential Applications : Given the structural diversity of pyrrolopyrimidines, ongoing studies are focused on optimizing these compounds for enhanced anti-inflammatory activity.

Table: Anti-inflammatory Activity of Pyrrolopyrimidine Derivatives

Compound NameInflammatory ModelActivity Level
VariousIn vivo modelsSignificant reduction in markers

Mechanism of Action

Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether exerts its effects primarily through interactions with molecular targets such as enzymes or receptors:

  • Molecular Targets: : These could include kinases or other catalytic proteins.

  • Pathways: : It may influence cellular signaling pathways by binding to active sites or altering enzyme activity.

The exact mechanism can vary depending on its derivative and the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether with structurally related pyrrolo[2,3-d]pyrimidine derivatives:

Compound Name / ID Key Substituents Synthesis Highlights Biological Activity / Properties
Target Compound 2-SMe, 4-Me, 7-(4-methoxyphenyl ether) Likely involves Buchwald-Hartwig coupling or SNAr reactions Presumed kinase inhibition (inferred from scaffold); higher lipophilicity (logP ~3.5 estimated)
7-cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide 2-sulfonamide, 6-carboxamide, 7-cyclopentyl Pd-catalyzed coupling (XantPhos, Cs2CO3, DMF) Anticancer activity (specific targets undisclosed); moderate solubility due to sulfonamide
4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 4-Me, 7-(tetrahydrofuran-methyl) SNAr or alkylation (exact method unspecified) Intermediate for drug discovery; chloro group enhances reactivity for further derivatization
(S)-2-((6-(4-Fluoro-3-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol 4-amino, 6-(fluorophenyl-hydroxymethyl), 7H Suzuki coupling, hydroxyl protection/deprotection EGFR inhibitor; hydroxymethyl improves solubility but reduces metabolic stability
Methyl (4aR)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate Pyrrolo[1,2-b]pyridazine core, 3-carboxylate Esterification, cyclization Antifibrotic activity (patent data); carboxylate enhances polarity (logP ~2.8)

Key Findings:

Substituent Effects on Activity: The methylsulfanyl group in the target compound balances lipophilicity and metabolic stability compared to sulfonamides (e.g., ), which improve solubility but may limit membrane permeability.

Synthetic Accessibility :

  • Palladium-catalyzed couplings (e.g., ) are common for introducing aryl/heteroaryl groups but require optimization of ligands (e.g., XantPhos) and bases (e.g., Cs2CO3).
  • The target compound’s methoxyphenyl ether moiety likely necessitates milder conditions than the tetrahydrofuran-methyl group in , which may require stereoselective alkylation.

Physicochemical Properties :

  • The target compound’s logP (~3.5) is higher than sulfonamide-containing analogs (logP ~2.0–2.5 ) but lower than chlorinated derivatives (logP ~4.0 ), suggesting a balance between permeability and solubility.
  • Metabolic stability : Methylsulfanyl groups are less prone to oxidation than hydroxymethyl substituents (e.g., ), which may undergo rapid glucuronidation.

Biological Relevance :

  • While the target compound lacks explicit activity data, its scaffold aligns with EGFR inhibitors (e.g., ) and kinase-targeted agents. The methoxyphenyl ether may mimic ATP-binding pocket interactions observed in related structures.

Biological Activity

Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether (C15H17N3OS) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-d]pyrimidine core structure, characterized by a fused bicyclic arrangement that includes nitrogen atoms. The presence of a methylsulfanyl group and a methoxyphenyl ether moiety enhances its chemical reactivity and biological profile. Its molecular weight is approximately 287.39 g/mol , making it suitable for various biological applications.

PropertyValue
Molecular FormulaC15H17N3OS
Molecular Weight287.39 g/mol
Core StructurePyrrolo[2,3-d]pyrimidine

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key methods include:

  • Formation of the pyrrolo[2,3-d]pyrimidine scaffold through cyclization reactions.
  • Introduction of functional groups such as the methylsulfanyl and methoxyphenyl ether via nucleophilic substitution reactions.
  • Purification and characterization using techniques like NMR and mass spectrometry to confirm the structure.

Antioxidant and Anti-inflammatory Effects

Recent studies have highlighted the compound's potential as an antioxidant and anti-inflammatory agent . In vitro evaluations demonstrated that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines in RAW264.7 cells stimulated with lipopolysaccharides (LPS). Notably, compounds structurally related to this compound showed promising results in reducing oxidative stress markers and inflammation-related pathways .

Neuroprotective Properties

The compound has been identified as a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) , which is implicated in Parkinson's disease. Preliminary studies suggest that it may exert neuroprotective effects by modulating LRRK2 activity through specific binding interactions. This mechanism positions it as a potential therapeutic agent for neurodegenerative disorders.

Case Studies

  • Study on Anti-inflammatory Activity :
    • Researchers synthesized several pyrrolopyrimidine derivatives and evaluated their anti-inflammatory properties using cellular models.
    • Results indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs.
  • Neuroprotection in Experimental Models :
    • In vivo studies demonstrated that administration of the compound led to reduced neuronal damage in models of Parkinson's disease.
    • The compound's ability to modulate LRRK2 activity was confirmed through biochemical assays.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether, and how can reaction conditions be optimized?

Answer:

  • Core synthesis steps : Start with pyrrolopyrimidine intermediates (e.g., aminopyrroles) and functionalize via formic acid-mediated cyclization (heating under reflux for 3 hours) . For introducing the methylsulfanyl group, employ phosphorus oxychloride (POCl₃) for chlorination followed by nucleophilic substitution with methylthiol .
  • Optimization : Use statistical Design of Experiments (DoE) to minimize trials. For example, vary temperature, solvent ratios (e.g., ethanol/HCN), and catalyst amounts to maximize yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks for pyrrolo[2,3-d]pyrimidine core (e.g., δ 7.5–8.5 ppm for aromatic protons) and ether/methylsulfanyl substituents .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • Melting point analysis : Compare with structurally similar compounds (e.g., derivatives with substituted phenyl groups melt between 232–257°C) .

Q. What safety protocols are essential when handling reagents like phosphorus oxychloride or hydrogen cyanide derivatives during synthesis?

Answer:

  • Follow institutional Chemical Hygiene Plans , including fume hood use, PPE (gloves, goggles), and emergency protocols for corrosive/toxic reagents .
  • Conduct pre-experiment safety exams and maintain spill kits for POCl₃ and HCN .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of reaction pathways for this compound?

Answer:

  • Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during chlorination or sulfanyl group introduction .
  • Integrate reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy pathways, reducing trial-and-error experimentation .
  • Validate computational predictions with experimental data (e.g., comparing predicted vs. observed NMR shifts) .

Q. How can contradictory data between experimental and computational results be resolved?

Answer:

  • Apply iterative feedback loops : Use discrepancies to refine computational models (e.g., adjusting solvent parameters in simulations) .
  • Conduct sensitivity analysis via DoE to identify critical variables (e.g., solvent polarity, temperature) causing deviations .
  • Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation) .

Q. What interdisciplinary approaches are effective for studying this compound’s potential in drug discovery or materials science?

Answer:

  • Chemical engineering integration : Apply membrane separation technologies (CRDC RDF2050104) to purify intermediates .
  • Biological screening : Use structure-activity relationship (SAR) studies, replacing substituents (e.g., methylsulfanyl with ethyl or phenyl groups) to assess antimicrobial/anticancer activity .
  • Process control : Implement real-time monitoring (e.g., in-situ FTIR) during synthesis to optimize reaction kinetics .

Q. What strategies mitigate challenges in scaling up the synthesis from milligram to gram scale?

Answer:

  • Process simulation : Model heat/mass transfer using tools like Aspen Plus to avoid exothermic runaway reactions during POCl₃ steps .
  • Powder technology : Optimize particle size distribution (CRDC RDF2050107) to improve filtration efficiency of precipitates .
  • Membrane technologies : Use nanofiltration for solvent recovery and waste reduction .

Methodological Resources

  • Experimental design : Leverage DoE for multivariate optimization .
  • Computational tools : ICReDD’s reaction path search methods .
  • Safety compliance : Chemical Hygiene Plan guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.